molecular formula C18H17N3O2S2 B11667691 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11667691
M. Wt: 371.5 g/mol
InChI Key: NXBPUSVOWJUHOA-YBFXNURJSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with an appropriate aldehyde, such as 2-ethoxybenzaldehyde, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylthio)acetohydrazide

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the benzothiazole and ethoxyphenyl moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17N3O2S2/c1-2-23-15-9-5-3-7-13(15)11-19-21-17(22)12-24-18-20-14-8-4-6-10-16(14)25-18/h3-11H,2,12H2,1H3,(H,21,22)/b19-11+

InChI Key

NXBPUSVOWJUHOA-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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